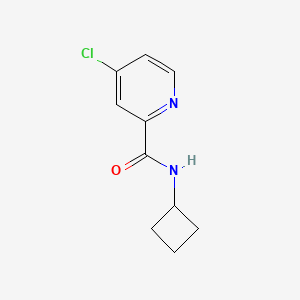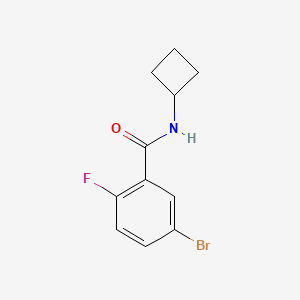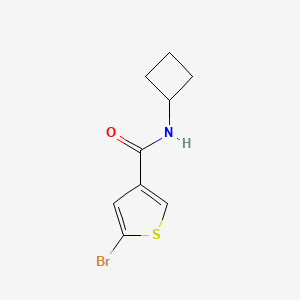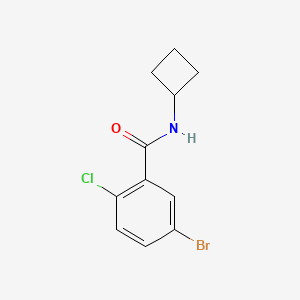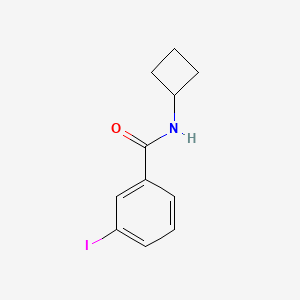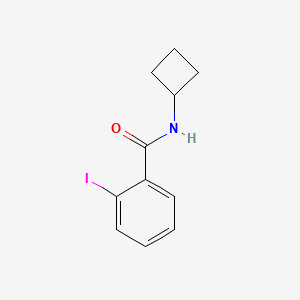
N-cyclobutyl-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-2-iodobenzamide is an organic compound with the molecular formula C11H12INO It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-cyclobutyl-2-iodobenzamide can be synthesized through a multi-step process involving the formation of the cyclobutyl amine and subsequent iodination of the benzamide. One common method involves the following steps:
Formation of Cyclobutyl Amine: Cyclobutyl amine can be synthesized from cyclobutanone through reductive amination using ammonia and a reducing agent such as sodium borohydride.
Iodination of Benzamide: The iodination of benzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-cyclobutyl-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the benzamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or nitriles.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Corresponding amines are produced.
科学研究应用
N-cyclobutyl-2-iodobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-cyclobutyl-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The cyclobutyl group may contribute to the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-cyclobutyl-2-bromobenzamide
- N-cyclobutyl-2-chlorobenzamide
- N-cyclobutyl-2-fluorobenzamide
Uniqueness
N-cyclobutyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications.
属性
IUPAC Name |
N-cyclobutyl-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-7-2-1-6-9(10)11(14)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXEDHHKSHSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B7860925.png)
![N-[(4-ethylphenyl)methyl]cyclobutanamine](/img/structure/B7860932.png)
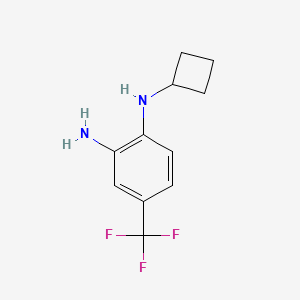
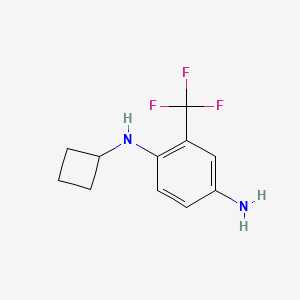
![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclobutanamine](/img/structure/B7860943.png)
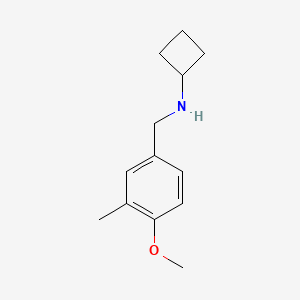
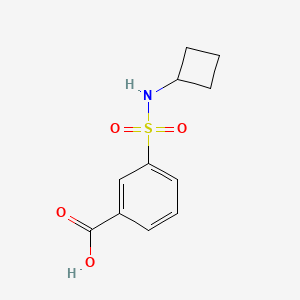
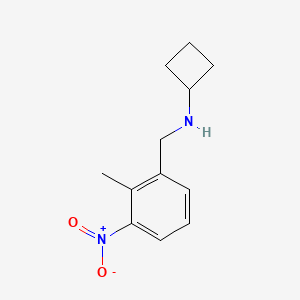
![N-[(quinolin-6-yl)methyl]cyclobutanamine](/img/structure/B7860975.png)
